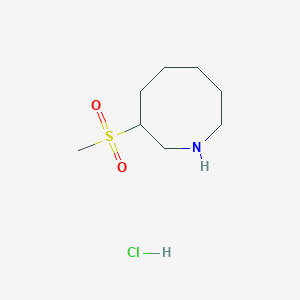

3-methanesulfonylazocane hydrochloride

CAS No.: 2241141-84-2

Cat. No.: VC5537824

Molecular Formula: C8H18ClNO2S

Molecular Weight: 227.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241141-84-2 |

|---|---|

| Molecular Formula | C8H18ClNO2S |

| Molecular Weight | 227.75 |

| IUPAC Name | 3-methylsulfonylazocane;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8-5-3-2-4-6-9-7-8;/h8-9H,2-7H2,1H3;1H |

| Standard InChI Key | FVSWRCOXWWPZNW-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1CCCCCNC1.Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of 3-methanesulfonylazocane hydrochloride is C₈H₁₇NO₂S·HCl, with a molar mass of 263.80 g/mol . Its structure features:

-

An azocane backbone (an eight-membered saturated nitrogen heterocycle).

-

A methanesulfonyl group (-SO₂CH₃) at the 3-position of the azocane ring.

-

A hydrochloride salt formed via protonation of the azocane’s secondary amine.

The SMILES notation (CS(=O)(=O)C1CCCCCNC1) and InChIKey (FZXFDFBMDVNALP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Predicted Physicochemical Properties

Collision cross-section (CCS) data, critical for mass spectrometry workflows, were calculated for common adducts (Table 1) :

Table 1: Predicted Collision Cross Sections for 3-Methanesulfonylazocane Hydrochloride Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.10528 | 138.9 |

| [M+Na]⁺ | 214.08722 | 141.8 |

| [M-H]⁻ | 190.09072 | 139.0 |

These values suggest moderate molecular rigidity, likely due to the azocane ring’s conformational flexibility and the planar methanesulfonyl group.

Synthetic Pathways and Challenges

Hypothetical Synthesis Strategy

-

Azocane Formation: Cyclization of 1,7-diaminoheptane derivatives under acidic conditions.

-

Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine).

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

This approach mirrors methods used for smaller azacycles (e.g., piperidines) , but the eight-membered ring’s strain may necessitate high-dilution conditions to suppress oligomerization.

Analytical Characterization

Key characterization data would include:

-

¹H/¹³C NMR: Distinct signals for the azocane protons (δ 1.2–2.8 ppm) and methanesulfonyl group (δ 3.0–3.2 ppm).

-

IR Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).

Research Gaps and Future Directions

Critical Unanswered Questions

-

Synthetic Reproducibility: Can the azocane ring be functionalized regioselectively?

-

Solubility Profile: How does the hydrochloride salt affect aqueous solubility compared to freebase forms?

-

Toxicology: Preliminary in vitro cytotoxicity screening is needed to assess therapeutic potential.

Proposed Studies

-

Molecular Dynamics Simulations: To model azocane ring puckering and sulfonyl group orientation.

-

High-Throughput Screening: Against kinase or GPCR panels to identify off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume